1-Methanesulfonylpiperidin-3-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfonylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTVOTFGDLUIQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599142 | |
| Record name | 1-(Methanesulfonyl)piperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934107-80-9 | |
| Record name | 1-(Methanesulfonyl)piperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Methanesulfonylpiperidin 3 Ylamine
Strategic Approaches to Piperidine (B6355638) Ring Elaboration
The formation of the piperidine scaffold, a ubiquitous feature in many biologically active compounds, can be accomplished through various synthetic routes. Key strategies for constructing the 3-aminopiperidine core, the direct precursor to the title compound, include reductive amination and the cyclization of amino alcohols.
Reductive Amination Routes
Reductive amination is a robust and widely utilized method for the formation of C-N bonds and is central to the synthesis of amines. nih.govresearchgate.net This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. researchgate.netwikipedia.org In the context of synthesizing the 3-aminopiperidine core, this could involve the intramolecular reductive amination of a suitable δ-aminocarbonyl compound or the intermolecular reaction of a piperidone derivative.
The versatility of reductive amination is enhanced by the wide array of available reducing agents, each with distinct reactivity and selectivity profiles. wikipedia.org The choice of reagent is critical and depends on the substrate's functional group tolerance and the desired reaction conditions. youtube.com For instance, sodium cyanoborohydride (NaBH₃CN) is effective at reducing imines in the presence of carbonyl groups, while sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a milder, non-toxic alternative often used for a broad range of substrates. wikipedia.orgyoutube.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum-based systems also serves as an effective method. wikipedia.orgyoutube.com
Table 1: Comparison of Common Reducing Agents in Reductive Amination This table is interactive. Click on the headers to sort.
| Reagent | Abbreviation | Key Characteristics |
|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | Effective at reducing imines/iminium ions at neutral or weakly acidic pH; less reactive toward aldehydes and ketones. wikipedia.orgresearchgate.net |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective reagent; does not reduce simple ketones or aldehydes, making it ideal for one-pot reactions. wikipedia.orgresearchgate.net |
| Catalytic Hydrogenation | H₂/Pd, H₂/Pt | A "green" method that produces water as the only byproduct; can sometimes lead to the reduction of other functional groups. wikipedia.orgyoutube.com |
| Borane Ammonia Complex | H₃N-BH₃ | A metal-free transfer hydrogenation agent used with a ruthenium catalyst for reducing pyridines to piperidines. organic-chemistry.org |
Cyclization Reactions of Amino Alcohols
An alternative and powerful strategy for forming the piperidine ring is the intramolecular cyclization of amino alcohols. This approach transforms a linear precursor containing both an amino group and a hydroxyl group into a cyclic amine. organic-chemistry.orgrsc.org For the synthesis of a 3-aminopiperidine derivative, a precursor such as a 5,6-diaminohexan-1-ol could theoretically undergo cyclization.
Modern catalytic systems have significantly advanced this transformation. For example, ruthenium and iridium-based catalysts have been shown to be highly efficient for the N-heterocyclization of primary amines with diols to produce various cyclic amines, including piperidines, in excellent yields. organic-chemistry.org Research has demonstrated that the reaction conditions, particularly the use of additives, can be tuned to selectively favor the formation of either the cyclic amine (piperidine) or the corresponding cyclic amide (lactam). rsc.orgrsc.org The addition of water, for instance, can steer the reaction towards the amine, while a sacrificial ketone as a hydrogen acceptor promotes amide formation. rsc.org
Table 2: Effect of Additives on Ruthenium-Catalyzed Cyclization of 5-amino-1-pentanol This table is interactive. Click on the headers to sort.
| Additive | Conversion (%) | Amine Selectivity (%) | Amide Selectivity (%) |
|---|---|---|---|
| None | 100 | 45 | 55 |
| Water | 100 | 85 | 15 |
| Acetone (Ketone) | 100 | 2 | 98 |
Data derived from studies on the cyclization of amino-alcohols using a Ru₃(CO)₁₂/CataCXium® PCy catalyst system, illustrating the principle of selectivity control. rsc.org
Advanced Methods for the Introduction of the Methanesulfonyl Group
Once the 3-aminopiperidine core is established, the next crucial step is the introduction of the methanesulfonyl (mesyl) group onto the piperidine nitrogen atom. This is typically achieved through a sulfonylation reaction.
Sulfonylation Reactions with Methanesulfonyl Halides
The most direct method for installing the methanesulfonyl group is the reaction of the piperidine nitrogen with a methanesulfonyl halide, most commonly methanesulfonyl chloride (MsCl). wikipedia.orgarkema.com Methanesulfonyl chloride is a highly reactive organosulfur compound that readily reacts with nucleophiles like primary and secondary amines. wikipedia.orgarkema.com In this reaction, the nitrogen atom of the 3-aminopiperidine precursor acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond, yielding 1-Methanesulfonylpiperidin-3-ylamine. nih.gov The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated as a byproduct. wikipedia.org
Optimization of Reaction Conditions and Reagent Selection
The efficiency of the sulfonylation reaction can be significantly influenced by the choice of reagents and reaction conditions. nih.gov Key parameters for optimization include the base, solvent, and temperature. The base is particularly critical, as it not only scavenges the acid byproduct but can also influence the reaction mechanism and rate. Common bases include tertiary amines like triethylamine, pyridine (B92270), and more nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net
Studies on the sulfonylation of various amine motifs have shown that DMAP can be a superior additive compared to others like collidine or DBU, leading to higher conversion rates to the desired sulfonylamide product. nih.gov The choice of solvent and temperature also plays a role in managing reaction kinetics and solubility of the reagents.
Table 3: Optimization of Sulfonylation Conditions for Amine Motifs This table is interactive. Click on the headers to sort.
| Entry | Base | Time (h) | Conversion to Product (%) |
|---|---|---|---|
| 1 | DBU | 2 | 87 |
| 2 | Pyridine | 2 | 65 |
| 3 | Collidine | 2 | 74 |
| 4 | DMAP | 2 | >99 |
This table illustrates the impact of different bases on the conversion of a primary amine to its corresponding sulfonylamide, a reaction analogous to the synthesis of the title compound. Data adapted from optimization studies using o-NBS-Cl. nih.gov
Stereoselective Synthesis and Chiral Resolution of this compound
The carbon at the 3-position of the piperidine ring in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer is often crucial for pharmaceutical applications and can be achieved through either stereoselective synthesis or the resolution of a racemic mixture.
A primary strategy involves the chiral resolution of the key intermediate, 3-aminopiperidine. This process separates a 50:50 mixture of the (R) and (S) enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic amine with an enantiomerically pure chiral acid. researchgate.netgoogle.com The resulting diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. researchgate.netgoogle.com Chiral acids that have been successfully used for the resolution of 3-aminopiperidine derivatives include N-tosyl-(S)-phenylalanine and chiral cyclic phosphoric acids. researchgate.netgoogle.com Once the diastereomeric salt is isolated, the desired enantiomer of the amine can be recovered. google.com
The enantiomeric purity of the final product is a critical parameter, and specialized analytical techniques are required for its determination. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying the enantiomers of chiral compounds. nih.gov For a compound like 3-aminopiperidine, which lacks a strong UV chromophore, a pre-column derivatization step, for instance with para-toluenesulfonyl chloride (PTSC), can be employed to make the analytes detectable by a UV detector and facilitate chiral separation. nih.gov
An alternative to resolution is asymmetric synthesis, where the desired stereochemistry is established during the reaction sequence. This can be achieved, for example, by using a chiral auxiliary during a reductive amination step to induce the formation of one enantiomer over the other. google.com
Table of Mentioned Compounds
| Compound Name | Abbreviation | Role/Type |
|---|---|---|
| This compound | - | Target Compound |
| 3-Aminopiperidine | - | Key Precursor |
| Methanesulfonyl chloride | MsCl | Reagent |
| Sodium Cyanoborohydride | NaBH₃CN | Reducing Agent |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Reducing Agent |
| Palladium on carbon | Pd/C | Catalyst |
| 4-dimethylaminopyridine | DMAP | Base/Catalyst |
| Triethylamine | Et₃N | Base |
| Pyridine | - | Base |
| Collidine | - | Base |
| N-tosyl-(S)-phenylalanine | - | Chiral Resolving Agent |
| para-Toluenesulfonyl chloride | PTSC | Derivatizing Agent |
Enantioselective Synthesis Strategies
The creation of enantiomerically pure this compound is of paramount importance, as the biological activity of its downstream products often resides in a single enantiomer. A primary strategy involves the asymmetric synthesis of a chiral 3-aminopiperidine core.
One prominent approach is the catalytic asymmetric hydrogenation of a suitable pyridine precursor. This method often employs transition metal catalysts, such as rhodium or iridium, complexed with chiral ligands. For instance, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate can furnish a 3-substituted tetrahydropyridine (B1245486) with high enantioselectivity. Subsequent reduction of the remaining double bond and deprotection would yield the desired chiral aminopiperidine. google.com
Another effective method is the kinetic resolution of a racemic mixture of a suitable piperidine derivative. This can be achieved through enzymatic or chemical means. For example, a lipase-catalyzed acylation can selectively acylate one enantiomer of an amino or hydroxyl-substituted piperidine precursor, allowing for the separation of the two enantiomers. researchgate.net
A powerful strategy for constructing the chiral piperidine ring involves the use of chiral auxiliaries. Phenylglycinol-derived oxazolopiperidone lactams can be subjected to diastereoselective alkylation to introduce substituents at the 3-position. Subsequent cleavage of the auxiliary provides the enantiomerically enriched piperidine derivative. The stereochemical outcome can be controlled by the choice of the starting lactam's configuration and the order of substituent introduction.
Furthermore, the synthesis of specific enantiomers, such as (R)-3-aminopiperidine, a direct precursor, has been detailed in patent literature. These methods often involve the resolution of racemic 3-aminopiperidine using a chiral acid, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization. google.com
Table 1: Comparison of Enantioselective Synthesis Strategies for Piperidine Derivatives
| Strategy | Key Features | Advantages | Disadvantages |
| Asymmetric Hydrogenation | Utilizes chiral transition metal catalysts (e.g., Rh, Ir) with pyridine or dihydropyridine substrates. google.com | High enantioselectivity, catalytic in nature. | Requires specialized catalysts and potentially high-pressure equipment. |
| Kinetic Resolution | Enzymatic or chemical resolution of a racemic mixture. researchgate.net | Can be highly selective. | Maximum theoretical yield is 50% for the desired enantiomer. |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide stereoselective reactions. | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |
| Chiral Resolution | Formation and separation of diastereomeric salts with a chiral resolving agent. google.com | Well-established and often used in industrial processes. | Can be labor-intensive and may require optimization of crystallization conditions. |
Diastereoselective Approaches
In cases where the final molecule contains multiple stereocenters, controlling the diastereoselectivity of the synthesis is crucial. For this compound derivatives, this often involves the stereocontrolled formation of the substituted piperidine ring.
One common strategy is substrate-controlled diastereoselective reduction of a ketone precursor. For example, the reduction of a 3-oxopiperidine derivative can be influenced by existing stereocenters on the ring or on a substituent, leading to the preferential formation of one diastereomer. The choice of reducing agent can significantly impact the diastereomeric ratio.
Another powerful method is the use of diastereoselective multicomponent reactions. These reactions allow for the rapid assembly of complex piperidine structures with good stereocontrol. For instance, a four-component reaction involving an aldehyde, an amine, a Michael acceptor, and a source of nitrogen can lead to highly substituted piperidines with multiple stereocenters formed in a single step.
Furthermore, intramolecular cyclization reactions can proceed with high diastereoselectivity. A modular [5+1] cycloaddition approach, for example, can be employed to construct substituted piperidin-4-ols with excellent diastereoselectivity in the ring-forming step.
Table 2: Diastereoselective Synthesis Methodologies for Substituted Piperidines
| Method | Description | Key Features |
| Substrate-Controlled Reduction | Reduction of a cyclic ketone with stereochemical bias from existing chiral centers. | Diastereoselectivity depends on the nature of the substrate and reducing agent. |
| Multicomponent Reactions | One-pot synthesis involving three or more starting materials to form a complex product. | High efficiency and atom economy, can generate multiple stereocenters in one step. |
| Intramolecular Cyclization | Ring-closing reaction of a linear precursor to form the piperidine ring. | Stereochemistry can be controlled by the stereocenters in the acyclic precursor. |
Development of Convergent and Divergent Synthetic Pathways
The efficient construction of libraries of related compounds for drug discovery often relies on the development of convergent or divergent synthetic strategies.
A convergent synthesis for derivatives of this compound would involve the separate synthesis of two or more key fragments, which are then coupled together in the later stages of the synthesis. For example, the pre-synthesized this compound could be coupled with various activated carboxylic acids or heterocyclic scaffolds to generate a library of amides or substituted amines. An iridium-catalyzed reductive hydroxymethylation has been utilized in a convergent preparation of medicinally relevant piperidine scaffolds.
Conversely, a divergent synthesis would start from a common intermediate that can be elaborated into a variety of different final products. For instance, a protected 3-oxopiperidine could serve as a versatile intermediate. Reaction with different nucleophiles at the ketone and subsequent functionalization of the nitrogen atom would lead to a diverse set of substituted piperidines. Divergent syntheses of 3,5-disubstituted piperidines have been described, starting from a common piperidine diol intermediate. DNA-encoded libraries have also utilized divergent transformations from a piperidone core to generate multiple privileged scaffolds. researchgate.net
Table 3: Comparison of Convergent and Divergent Synthetic Pathways
| Pathway | Description | Advantages |
| Convergent | Key fragments are synthesized separately and then combined. | Increases overall efficiency, allows for late-stage diversification. |
| Divergent | A common intermediate is transformed into a variety of products. researchgate.net | Efficient for generating libraries of related compounds from a single starting material. |
Scale-Up Considerations and Process Chemistry for Industrial Applications
For large-scale synthesis, routes that avoid cryogenic conditions, hazardous reagents, and chromatographic purifications are highly preferred. The development of a scalable route often involves modifying the initial medicinal chemistry route to use more practical and cost-effective reagents and conditions. For instance, a batch process might be redesigned as a continuous flow process to improve safety, consistency, and throughput.
Purification methods must also be scalable. Crystallization is often the preferred method for purifying intermediates and the final product on a large scale, as it is generally more cost-effective and efficient than chromatography. The development of a robust crystallization process that consistently delivers the desired polymorph with high purity is a critical aspect of process chemistry.
Good Manufacturing Practices (GMP) must be followed to ensure the quality and consistency of the final product. This includes thorough process validation, in-process controls, and detailed documentation of all manufacturing steps.
Table 4: Key Considerations for Scale-Up and Process Chemistry
| Consideration | Importance in Industrial Synthesis |
| Cost of Goods | Minimizing the cost of raw materials and reagents is crucial for economic viability. |
| Process Safety | Avoiding hazardous reagents and exothermic reactions, or implementing appropriate engineering controls, is paramount. |
| Environmental Impact | "Green chemistry" principles, such as minimizing waste and using environmentally benign solvents, are increasingly important. |
| Robustness and Reproducibility | The process must consistently deliver the product in high yield and purity. |
| Purification Method | Scalable purification methods like crystallization are preferred over chromatography. |
| Regulatory Compliance | Adherence to GMP guidelines is mandatory for the production of pharmaceutical ingredients. |
Medicinal Chemistry and Drug Discovery Investigations of 1 Methanesulfonylpiperidin 3 Ylamine
Target Identification and Validation for Piperidine (B6355638) Sulfonamide Scaffolds
The piperidine sulfonamide scaffold, a core component of 1-Methanesulfonylpiperidin-3-ylamine, is recognized for its versatility in interacting with various biological targets. nih.gov This structural motif is prevalent in a number of FDA-approved drugs, highlighting its therapeutic potential. nih.govarizona.edu Research has focused on identifying and validating specific molecular targets that can be modulated by compounds incorporating this scaffold.
Modulation of Enzymatic Activity
Derivatives containing the 1-methanesulfonylpiperidine (B1361849) moiety have been prominently investigated as inhibitors of several key enzyme families.
A notable example is the potent and selective inhibition of cyclin-dependent kinases (CDKs) . The deregulation of CDKs is a frequent occurrence in many human cancers, making them a prime target for anticancer drug development. nih.gov A derivative, 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone, known as R547, has demonstrated significant inhibitory activity against CDK1, CDK2, and CDK4. nih.govresearchgate.net The diaminopyrimidine core of this molecule, coupled with the substituted piperidine moiety at the C2-amino position, is critical for its CDK inhibitory action. nih.gov An X-ray crystal structure of R547 bound to CDK2 has revealed that the sulfonamide group forms two hydrogen bonds with the amino acid residues Asp86 and Lys89 in the enzyme's active site, while the piperidine ring engages in hydrophobic interactions. researchgate.net
Another key enzyme target for piperidine sulfonamide derivatives is dihydropteroate synthase (DHPS) . This enzyme is crucial for folate biosynthesis in bacteria, and its inhibition disrupts DNA replication, leading to a bacteriostatic effect. nih.gov Sulfonamides, in general, act as competitive inhibitors of DHPS by mimicking the natural substrate, p-aminobenzoic acid. nih.govnih.gov Studies on novel sulfonamide derivatives containing a piperidine moiety have shown promising antibacterial activity against plant pathogens by targeting DHPS. nih.gov
The following table summarizes the enzymatic targets of some piperidine sulfonamide derivatives.
| Derivative Class | Target Enzyme(s) | Therapeutic Area | Key Findings |
| 2,4-Diamino-5-ketopyrimidines | CDK1, CDK2, CDK4 | Oncology | The 1-methanesulfonylpiperidine moiety contributes to binding and potent inhibition. nih.govresearchgate.net |
| Sulfonamide-piperidines | Dihydropteroate Synthase (DHPS) | Antibacterial | The piperidine sulfonamide scaffold is key for antibacterial potency against plant pathogens. nih.gov |
Interactions with Intracellular Signaling Pathways
The piperidine sulfonamide scaffold has been implicated in the modulation of various intracellular signaling pathways, often as a consequence of targeting key enzymes within these cascades.
The inhibition of CDKs by derivatives of this compound directly impacts the cell cycle regulation pathway . CDKs and their cyclin partners are fundamental regulators of cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov For instance, the CDK inhibitor R547, which contains the 1-methanesulfonylpiperidine moiety, has been shown to inhibit the growth of various human tumor cell lines. nih.gov
Furthermore, some sulfonamide-containing compounds have been shown to modulate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway , which is involved in inflammation and immunity. nih.gov While direct studies on this compound's effect on this pathway are limited, the broader class of sulfonamides shows potential for such interactions.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents.
Systematic Structural Modifications and Analog Synthesis
The synthesis of analogs of molecules containing the 1-methanesulfonylpiperidine scaffold has been a key strategy in SAR studies. These modifications often involve altering substituents on the piperidine ring or the aromatic systems attached to it.
For instance, in the development of CDK inhibitors, extensive optimization of a diaminopyrimidine core led to the identification of R547. nih.gov This involved the synthesis and testing of numerous analogs with variations at the C2 and C5 positions of the pyrimidine (B1678525) ring, as well as modifications to the piperidine moiety. nih.gov
In the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs), replacing a 3-alkylamino substituent on a pyridine (B92270) ring with a 3-alkyl group in (alkylamino)piperidine-containing compounds resulted in retained activity against wild-type and certain mutant forms of reverse transcriptase. nih.gov This highlights the subtle effects of structural changes on target engagement.
A modular approach to piperidine synthesis has recently been developed, which could significantly accelerate the creation of diverse analogs for drug discovery. news-medical.net This method combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, streamlining the synthesis of complex piperidines. news-medical.net
The following table provides examples of systematic modifications and their impact on activity.
| Parent Scaffold | Modification | Effect on Biological Activity |
| 2,4-Diamino-5-ketopyrimidine | Substitution at C2 with 1-methanesulfonylpiperidin-4-ylamino | Potent CDK1, CDK2, and CDK4 inhibition. nih.gov |
| (Alkylamino)piperidine-BHAP | Replacement of 3-alkylamino on pyridine with 3-alkyl | Retained activity against wild-type and P236L reverse transcriptase. nih.gov |
Identification of Pharmacophoric Features
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. dntb.gov.uaresearchgate.net For inhibitors based on the piperidine sulfonamide scaffold, several key pharmacophoric features have been identified.
In the case of the CDK inhibitor R547, the X-ray crystal structure revealed critical interactions:
Hydrogen Bond Donors/Acceptors: The diaminopyrimidine core forms three crucial hydrogen bonds with the hinge region of the kinase. The sulfonamide group acts as a hydrogen bond donor, interacting with Asp86 and Lys89. researchgate.net
Hydrophobic Features: The piperidine ring contributes to binding through hydrophobic contacts within the active site. researchgate.net
For monoamine transporter inhibitors, a pharmacophore model derived from mazindol was used to identify novel compounds, indicating the importance of specific spatial arrangements of aromatic rings and hydrogen bond acceptors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized compounds.
For sulfonamide derivatives, QSAR models have been developed to predict their antidiabetic and antibacterial activities. nih.govmedwinpublishers.com These models often use topological and 3D descriptors to quantify structural features. researchgate.netmedwinpublishers.com For example, a QSAR study on piperidine-substituted thiophene[3,2-d]pyrimidine derivatives as anti-HIV-1 agents utilized multivariate linear regression to establish a correlation between structural descriptors and inhibitory activity. ijprajournal.com
While specific QSAR models focused solely on this compound are not extensively reported, the principles have been applied to the broader classes of piperidine and sulfonamide derivatives. researchgate.netnih.govmedwinpublishers.comijprajournal.com These studies demonstrate the utility of QSAR in guiding the design of more effective therapeutic agents by predicting the impact of structural modifications on biological function.
Selection and Calculation of Molecular Descriptors
In the realm of drug design and discovery, molecular descriptors are numerical values that characterize the properties of a molecule. For derivatives of this compound, a variety of these descriptors are calculated to build predictive models that correlate a compound's structure with its biological activity. These descriptors are broadly categorized as follows:
Topological Descriptors: These are based on the 2D representation of the molecule and describe the atomic connectivity. Examples include the Wiener index and Randic connectivity indices, which provide insights into molecular branching and size.
Geometrical Descriptors: These descriptors are derived from the 3D structure of the molecule and include parameters such as molecular surface area, volume, and shape indices. For piperidine-containing compounds, these descriptors are crucial for understanding how the molecule fits into the binding pocket of a target protein. rsc.org
Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges on atoms. The sulfonyl group in this compound, for instance, significantly influences the electronic distribution and hydrogen bonding capacity of any larger molecule it is a part of.
Physicochemical Descriptors: This category includes properties like lipophilicity (logP), solubility, and polar surface area (PSA). These are critical for predicting the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME). The piperidine nucleus is a common feature in many commercially available drugs, highlighting its favorable physicochemical properties for drug development. researchgate.net
These descriptors are typically calculated using specialized computational chemistry software. The selection of relevant descriptors is a critical step, often involving statistical techniques to identify those that have the most significant correlation with the biological activity of interest.
Development and Validation of Predictive QSAR Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For kinase inhibitors incorporating the this compound scaffold, QSAR studies are instrumental in optimizing lead compounds.
The general workflow for developing a QSAR model involves:
Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values for enzyme inhibition) is compiled.
Descriptor Calculation: As described in the previous section, a wide range of molecular descriptors are calculated for each compound in the series.
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to the biological activity. For instance, a study on CDK4 inhibitors utilized MLR and other methods to develop robust QSAR models. rsc.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. This ensures the model is robust and can accurately predict the activity of new, untested compounds.
A successful QSAR model can provide valuable insights into the structural features that are important for biological activity. For example, a QSAR study on cyclin-dependent kinase (CDK) inhibitors might reveal that the presence of a hydrogen bond donor, like the amine group in this compound, is crucial for high potency. zu.edu.jonih.gov
Application of Machine Learning in QSAR
In recent years, machine learning (ML) has emerged as a powerful tool in drug discovery and QSAR modeling. rsc.orgnih.gov ML algorithms can handle large and complex datasets and can often build more accurate and predictive models than traditional QSAR methods.
Commonly used machine learning techniques in this context include:
Support Vector Machines (SVM): SVMs are effective for both classification (e.g., active vs. inactive) and regression (predicting a continuous activity value) tasks. In a study on CDK4 inhibitors, SVM-based models showed high prediction accuracy. rsc.org
Random Forests (RF): RF is an ensemble method that builds multiple decision trees and merges their predictions to improve accuracy and control for overfitting.
Deep Neural Networks (DNN): DNNs are a class of machine learning algorithms that have shown great promise in predicting complex biological activities and have been applied in the discovery of kinase inhibitors. rsc.org
The application of machine learning to datasets of compounds containing the this compound moiety can help in identifying novel hits from large virtual libraries and in prioritizing compounds for synthesis and biological testing. mdpi.comnih.gov These advanced computational approaches accelerate the drug discovery pipeline by focusing resources on the most promising candidates. mdpi.com
Pharmacological Profiling and Efficacy Assessments
The pharmacological evaluation of compounds derived from this compound is essential to determine their therapeutic potential. This involves a series of in vitro and in vivo studies to assess their biological activity and efficacy.
In Vitro Assays for Biological Activity Determination
In vitro assays are performed in a controlled laboratory setting, typically using isolated enzymes, cells, or tissues. For anticancer drug candidates, these assays are the first step in evaluating their potential.
A key example is the development of R547 , a potent and selective cyclin-dependent kinase (CDK) inhibitor that incorporates the 1-methanesulfonylpiperidin moiety. researchgate.net The in vitro evaluation of R547 and similar compounds would involve:
Enzymatic Assays: These assays directly measure the ability of the compound to inhibit the target enzyme. For R547, this would involve measuring its inhibitory activity against a panel of CDKs (e.g., CDK1, CDK2, CDK4). researchgate.net The results are typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Cell-Based Assays: These assays assess the effect of the compound on cancer cell lines. Common assays include:
Proliferation/Viability Assays (e.g., MTT, SRB): These measure the ability of the compound to inhibit the growth of cancer cells. nih.gov
Apoptosis Assays: These determine if the compound induces programmed cell death in cancer cells.
Cell Cycle Analysis: This investigates the effect of the compound on the progression of the cell cycle, which is particularly relevant for CDK inhibitors. nih.gov
The data from these in vitro assays provide a preliminary understanding of the compound's potency, selectivity, and mechanism of action.
Below is an interactive data table summarizing the in vitro activity of R547, a compound containing the 1-methanesulfonylpiperidin moiety, against various cyclin-dependent kinases.
| Target Kinase | Ki (µM) |
| CDK1/cyclin B | 0.001 |
| CDK2/cyclin E | 0.003 |
| CDK4/cyclin D1 | 0.001 |
Data sourced from a study on the discovery of R547. researchgate.net
In Vivo Efficacy Studies in Relevant Preclinical Models
For an anticancer agent like R547, a common preclinical model is the xenograft mouse model . In this model, human tumor cells are implanted into immunocompromised mice. The mice are then treated with the drug candidate, and the effect on tumor growth is monitored. nih.gov
Key findings from in vivo studies of R547 demonstrated significant tumor growth inhibition in a human colorectal tumor xenograft model. researchgate.net Such studies provide critical data that can support the progression of a drug candidate into clinical trials.
Exploration of Therapeutic Potentials and Biological Activities
The structural motif of this compound has been primarily explored in the context of developing kinase inhibitors for oncology. nih.govnih.gov Kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. cuni.czmdpi.commdpi.com
The piperidine ring is a prevalent feature in many approved drugs, valued for its ability to confer favorable properties such as improved solubility and metabolic stability. researchgate.netnih.gov The addition of the methanesulfonyl group can further enhance binding interactions with target proteins through hydrogen bonding and can modulate the physicochemical properties of the molecule.
The primary therapeutic potential of compounds derived from this compound lies in their ability to act as potent and selective inhibitors of various kinases involved in cancer progression, such as CDKs. researchgate.net The sulfonamide moiety, a key feature of the methanesulfonyl group, is also a well-established pharmacophore in a variety of therapeutic agents, including anticancer drugs. nih.gov
Future research may explore the potential of this scaffold in other therapeutic areas where kinase inhibitors are being investigated, such as inflammatory diseases and neurodegenerative disorders. The versatility of the this compound core makes it an attractive starting point for the design and synthesis of new chemical entities with diverse biological activities.
Anticancer Research and Cyclin-Dependent Kinase (CDK) Inhibition
The chemical scaffold of 1-methanesulfonylpiperidine-3-ylamine is a key structural component in the development of potent inhibitors targeting cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation. The investigation of derivatives incorporating this moiety has led to the discovery of promising anticancer agents. A notable example is the compound 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone, known as R547, which has been identified as a potent and selective CDK inhibitor. tandfonline.com The diaminopyrimidine core, substituted with the 1-methanesulfonylpiperidine group, has been pinpointed as critical for its CDK inhibitory action. tandfonline.com The dysregulation of CDKs is a frequent occurrence in many human cancers, making pharmacological inhibition of these kinases a strategic approach for cancer therapy. tandfonline.comnih.gov
Cyclin-dependent kinases and their protein partners, cyclins, are fundamental regulators of the cell cycle, governing the progression through its distinct phases (G1, S, G2, and M). tandfonline.comnih.govpatsnap.com The uncontrolled proliferation that characterizes cancer is often linked to aberrant activity of CDK complexes. nih.gov Inhibitors derived from the this compound structure, such as R547, exert their anticancer effects by intervening in this process. By blocking the kinase activity of CDKs, these compounds can halt the cell cycle, typically inducing arrest at the G1 and G2 phases. nih.gov This interruption of the cell division process prevents the replication of cancer cells. patsnap.com The mechanism involves preventing the phosphorylation of key substrate proteins, like the retinoblastoma protein (Rb), which is a crucial step for cells to advance from the G1 to the S phase of the cell cycle. nih.govpatsnap.com The ability of R547 to reduce the phosphorylation of Rb at specific CDK-regulated sites confirms its role as a modulator of cell cycle control. nih.gov
A critical aspect of developing CDK inhibitors for cancer therapy is selectivity, as targeting specific CDK isoforms can maximize therapeutic effects while minimizing potential toxicity. The compound R547, which features the 1-methanesulfonylpiperidin-4-ylamino group, has demonstrated high potency and selectivity for cell cycle-related CDKs. tandfonline.comnih.gov In cell-free enzymatic assays, R547 potently inhibited CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1 with very low nanomolar inhibition constants (Kᵢ). tandfonline.comnih.gov Conversely, it showed negligible activity against a broad panel of over 120 other kinases, highlighting its specificity. nih.gov This selectivity is crucial as it suggests a targeted mechanism of action with fewer off-target effects.
| CDK/Cyclin Complex | Inhibition Constant (Kᵢ) in µM | Reference |
|---|---|---|
| CDK1/Cyclin B | 0.001 | tandfonline.com |
| CDK2/Cyclin E | 0.003 | tandfonline.com |
| CDK4/Cyclin D1 | 0.001 | tandfonline.com |
The antitumor potential of compounds incorporating the this compound scaffold has been validated in preclinical animal models. tandfonline.com Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for assessing the in vivo efficacy of new cancer drugs. tandfonline.comnih.gov The CDK inhibitor R547 has shown significant antitumor activity in such models. tandfonline.comnih.gov In a human colorectal tumor xenograft model using HCT116 cells, R547 demonstrated substantial efficacy, achieving up to 95% tumor growth inhibition. tandfonline.com This potent in vivo activity was observed in multiple human tumor xenograft models, confirming the compound's potential as a therapeutic agent for solid tumors. nih.gov
Antimicrobial Activity Investigations Against Bacterial Strains
Antiviral Activity Studies Against Viral Pathogens
The sulfonamide functional group is present in a number of established antiviral drugs, including certain HIV protease inhibitors. nih.govmdpi.com Similarly, various N-substituted piperidine derivatives have been investigated for potential antiviral applications, with some showing activity against viruses like influenza A. mdpi.comnih.gov Despite the known antiviral potential within these broader chemical classes, there is a lack of specific studies in the available literature focusing on the antiviral activity of this compound or its close anticancer derivatives like R547 against viral pathogens. nih.govnih.gov
Evaluation of Antitumor Activity and Apoptosis Induction Mechanisms
The antitumor activity of this compound derivatives is intrinsically linked to their ability to inhibit CDKs and consequently induce programmed cell death, or apoptosis. nih.govtandfonline.com By arresting the cell cycle, these inhibitors can trigger the cell's internal suicide pathways. The CDK inhibitor R547 has been shown to inhibit the proliferation of a wide range of human tumor cell lines, with its growth-inhibitory effects characterized by both cell cycle arrest and the induction of apoptosis. nih.govresearchgate.net Studies on hepatocellular carcinoma cells demonstrated that R547 has an antiproliferative action and can induce apoptosis, with early apoptotic rates reaching 45% in H-4-II-E cells after 24 hours of treatment with a 25 μM concentration. nih.gov The induction of apoptosis by CDK inhibitors can occur through various mechanisms, including the mitochondrial pathway, and is a key desired outcome for an effective cancer therapeutic. tandfonline.comaacrjournals.org
| Cell Line | Cancer Type | Growth Inhibition (IC₅₀) in µM | Reference |
|---|---|---|---|
| HCT116 | Colorectal Carcinoma | 0.08 | tandfonline.com |
| Various Lines | Multiple Histologic Types | ≤ 0.60 | nih.gov |
Exploration of Other Potential Biological Modalities
While the primary focus of medicinal chemistry efforts surrounding the this compound scaffold has been on the development of kinase inhibitors, the inherent structural features of this moiety suggest its potential for interaction with a variety of other biological targets. The piperidine ring, a privileged scaffold in drug discovery, coupled with the hydrogen-bond donating and accepting capabilities of the amine and sulfonyl groups, allows for diverse molecular interactions. Researchers have therefore initiated preliminary investigations into other potential therapeutic applications for compounds incorporating this versatile chemical entity. These explorations, though not as extensive as the kinase-related research, open new avenues for the future development of this compound derivatives.
Antibacterial Activity
The growing threat of antibiotic resistance has spurred the search for novel antibacterial agents with unique mechanisms of action. Certain piperidine-containing compounds have emerged as a promising class of translation inhibitors that act as aminoglycoside mimetics, ultimately inhibiting bacterial growth. nih.gov The 3,5-diamino-piperidine series, in particular, has been a focus of structure-activity relationship (SAR) studies against various bacterial strains, including the challenging Gram-negative pathogen Pseudomonas aeruginosa. nih.govresearchgate.net These studies have demonstrated that modifications to the piperidine core can significantly impact antibacterial potency and spectrum.
Although direct studies on the antibacterial properties of this compound are not widely published, the structural resemblance of its core to these known bacterial translation inhibitors suggests a potential for similar activity. The strategic placement of the amino group on the piperidine ring is a key feature in the aminoglycoside mimetics, and the 3-amino substitution in this compound provides a valuable starting point for the design of new antibacterial candidates. Future research could involve the synthesis and evaluation of derivatives of this compound against a panel of clinically relevant bacteria.
| Compound Class | Target Organism(s) | Reported Activity | Reference |
| 3,5-diamino-piperidine derivatives | Pseudomonas aeruginosa, Escherichia coli | Inhibit bacterial growth by acting as aminoglycoside mimetics and translation inhibitors. | nih.gov |
| 1,3-bis(aryloxy)propan-2-amines | Gram-positive bacteria (e.g., Streptococcus pyogenes, Enterococcus faecalis, Staphylococcus aureus) | Showed minimal inhibitory concentrations (MIC) in the range of 2.5–10 μg/ml. | nih.gov |
Antifungal Activity
Fungal infections represent a significant and growing public health concern, necessitating the development of new and effective antifungal agents. Heterocyclic compounds, including those containing piperidine and sulfonamide moieties, have historically been a rich source of antifungal drug candidates. For instance, various azole and allylamine (B125299) derivatives are mainstays in antifungal therapy. nih.gov
Derivatives of nicotinamide (B372718) have been successfully synthesized and shown to possess potent antifungal activity against Candida albicans by disrupting the cell wall. nih.gov Similarly, novel 1,2,4-triazolyl-α-amino acids and their dipeptides have demonstrated promising activity against Aspergillus species. mdpi.com The structural elements of this compound, particularly the sulfonamide-like methanesulfonyl group, align with features present in some classes of antifungal compounds. The exploration of its derivatives could lead to the identification of novel antifungal leads. The fungicidal potential of such compounds could be evaluated against a range of pathogenic fungi, including various Candida and Aspergillus species.
| Compound Class | Target Organism(s) | Reported Activity | Reference |
| Nicotinamide derivatives | Candida albicans | Disruption of the fungal cell wall, with MIC values as low as 0.25 μg/mL for the most active compound. | nih.gov |
| 1,2,4-Triazolyl-α-amino acid dipeptides | Aspergillus species | Inhibit fungal growth, with activity attributed to the triazole moiety and the lipophilic nature of the protective group. | mdpi.com |
| Azoles, allylamines, and 8-hydroxyquinolines | Malassezia pachydermatis | Ketoconazole was the most active, and combinations with 8-hydroxyquinoline (B1678124) derivatives showed synergistic effects. | nih.gov |
Central Nervous System (CNS) Applications
The piperidine scaffold is a common feature in many centrally acting agents due to its ability to be incorporated into structures that can cross the blood-brain barrier. Derivatives of piperidine have been investigated for a wide array of CNS disorders. For example, amphetamine derivatives containing a piperidine moiety have been synthesized and evaluated as multitarget agents for the treatment of depression, targeting the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and histamine (B1213489) H3 receptor (H3R). mdpi.com
The physicochemical properties of this compound could potentially be optimized to allow for CNS penetration. This would open up the possibility of exploring its derivatives for neurological and psychiatric conditions. The amine functionality could be key for interacting with various CNS receptors and transporters. Further research in this area would involve designing and synthesizing analogs with appropriate lipophilicity and polarity for brain entry and evaluating their binding affinity to various CNS targets.
| Compound Class | Potential Therapeutic Area | Mechanism of Action | Reference |
| Amphetamine derivatives with piperidine | Depression | Multitarget agents for SERT, NET, and H3R. | mdpi.com |
Metabolic Disorders
Obesity and related metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease, are major global health challenges. nih.gov The search for new therapeutic agents to manage these conditions is an active area of research. Some natural products and synthetic compounds have shown promise in regulating metabolic pathways. For instance, cyanidin-3-O-glucoside, a dietary polyphenol, has demonstrated efficacy in combating obesity by regulating lipid metabolism and enhancing energy homeostasis. nih.gov
While there is no direct evidence linking this compound to the treatment of metabolic diseases, the modular nature of this scaffold allows for its incorporation into a wide range of chemical structures. By combining the this compound core with other pharmacophores known to interact with metabolic targets, it may be possible to develop novel compounds for the management of obesity and related disorders. Future research could focus on designing hybrid molecules that leverage the structural features of this scaffold to interact with key enzymes or receptors involved in metabolic regulation.
| Compound/Class | Therapeutic Target/Area | Key Findings | Reference |
| Cyanidin-3-O-glucoside | Obesity, Metabolic Disorders | Regulates lipid metabolism, enhances energy expenditure, and improves insulin (B600854) sensitivity. | nih.gov |
Structural Biology and Crystallographic Analysis of 1 Methanesulfonylpiperidin 3 Ylamine Complexes
X-ray Crystallography of 1-Methanesulfonylpiperidin-3-ylamine in Ligand-Target Complexes
X-ray crystallography is a pivotal technique for obtaining high-resolution, three-dimensional structures of ligand-protein complexes. This method would provide precise atomic coordinates, allowing for a detailed examination of the binding orientation and interactions of this compound within the active site of its target.
In the context of DPP-4, a common target for inhibitors with a piperidine (B6355638) scaffold, crystallographic studies reveal a highly conserved binding site. nih.gov The active site is often described in terms of subsites (S1, S2, S1', S2', and S2 extensive) that accommodate different parts of the inhibitor. nih.gov For a compound like this compound, the primary amine on the piperidine ring would be expected to be a key anchoring point.
Table 1: Representative Crystallographic Parameters for DPP-4 Inhibitor Complexes
| Parameter | Representative Value | Significance |
| PDB Code | e.g., 3W1W, 1CZM | Unique identifier for the crystal structure in the Protein Data Bank. rcsb.orgrcsb.org |
| Resolution (Å) | 1.5 - 2.5 | A measure of the level of detail in the electron density map. Lower values indicate higher resolution. |
| Space Group | e.g., P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |
| R-work / R-free | < 0.25 | Indicators of the quality of the fit between the crystallographic model and the experimental data. |
This table presents typical values seen in high-quality crystal structures of protein-ligand complexes to illustrate the data obtained from such experiments.
Elucidation of Ligand-Target Binding Modes and Interactions
Based on the extensive crystallographic data available for piperidine-containing DPP-4 inhibitors, a plausible binding mode for this compound can be predicted. nih.govsemanticscholar.org The protonated 3-amino group is anticipated to form crucial ionic and hydrogen bond interactions with key acidic residues in the S2 subsite of DPP-4, such as the catalytic dyad Glu205 and Glu206. nih.gov The piperidine ring itself would likely occupy the S1 or S2 pocket, making hydrophobic contacts with surrounding residues.
Table 2: Predicted Key Interactions of this compound with DPP-4
| Moiety of Ligand | Interacting Residues in DPP-4 (Predicted) | Type of Interaction |
| 3-Amino Group | Glu205, Glu206, Tyr662 | Ionic bond, Hydrogen bond |
| Piperidine Ring | Hydrophobic pocket (e.g., Tyr662, Tyr666) | van der Waals forces, Hydrophobic interactions |
| Methanesulfonyl Group | Ser630, Asn710, Structured Water | Hydrogen bond |
This table is a predictive model based on the known binding modes of similar inhibitors within the DPP-4 active site. nih.gov
Conformational Analysis of the Piperidine Ring and Substituents within Binding Pockets
The piperidine ring is not a static, planar structure. It predominantly adopts a chair conformation to minimize steric strain. mdpi.com Within a protein's binding pocket, the specific chair conformation and the orientation of its substituents (axial vs. equatorial) are critical for optimal binding. For this compound, the 3-amino and 1-methanesulfonyl groups can exist in different stereochemical arrangements.
Conformational analysis, often aided by computational methods, would reveal the lowest energy conformation of the molecule in the bound state. mdpi.com It is likely that the bulkier methanesulfonyl group and the interacting amino group would adopt equatorial positions to reduce steric clashes with the rest of the piperidine ring and to properly orient themselves for key interactions within the binding site. The precise torsional angles of the methanesulfonyl group relative to the piperidine ring would also be a key determinant of binding affinity.
Molecular Dynamics Simulations to Characterize Dynamic Interactions
While X-ray crystallography provides a static snapshot of the bound state, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. frontiersin.org MD simulations can reveal the flexibility of both the ligand and the protein, the stability of key interactions, and the role of solvent molecules in mediating binding. frontiersin.orgnih.gov
For the this compound-protein complex, an MD simulation would typically be run for hundreds of nanoseconds to observe:
The stability of the hydrogen bonds between the amino group and the catalytic residues.
The conformational flexibility of the piperidine ring and whether it flips between chair conformations.
The mobility of the methanesulfonyl group and its interactions with the surrounding environment.
The role of water molecules in bridging interactions between the ligand and the protein.
These simulations provide valuable insights into the thermodynamics of binding, including the calculation of binding free energies, which can be used to rank the potency of different inhibitors. mdpi.com
Implications for Structure-Guided Rational Drug Design
A detailed structural and dynamic understanding of how this compound binds to its target has profound implications for rational drug design. By identifying the key interactions and the spatial arrangement of the ligand in the active site, medicinal chemists can make targeted modifications to improve its properties.
For instance:
Potency Enhancement: If the methanesulfonyl group occupies a region with additional space, it could be substituted with larger groups to make additional favorable contacts.
Selectivity Improvement: By comparing the active site of the target protein with that of off-target proteins, modifications can be made to the this compound scaffold to exploit differences and enhance selectivity.
Improving Pharmacokinetic Properties: The structural information can guide modifications to improve properties like solubility and metabolic stability without compromising binding affinity.
This iterative process of structural analysis, design, synthesis, and testing is the foundation of modern structure-guided drug discovery.
Theoretical and Computational Studies of 1 Methanesulfonylpiperidin 3 Ylamine
Molecular Docking and Virtual Screening for Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of small molecules, such as 1-Methanesulfonylpiperidin-3-ylamine derivatives, to a biological target, typically a protein.
Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. enamine.net This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds. nih.govnih.gov
Detailed Research Findings: Derivatives of the 1-methanesulfonylpiperidine (B1361849) scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are frequently deregulated in cancer. nih.gov For instance, the compound 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone, also known as R547, is a selective CDK inhibitor. researchgate.net An X-ray crystal structure of R547 bound to CDK2 reveals specific molecular interactions that are critical for its inhibitory activity. nih.gov
In these interactions, the piperidine (B6355638) ring is noted to form key hydrophobic contacts within the binding pocket, while the sulfonamide group's oxygen atoms act as hydrogen bond acceptors, interacting with amino acid residues like Asp86 and Lys89 in the CDK2 active site. researchgate.net The amino group on the piperidine ring, as present in this compound, can serve as a crucial attachment point for other pharmacophoric fragments or as a hydrogen bond donor, further anchoring the ligand within the target's binding site.
Molecular docking simulations of analogs against CDK2 have successfully predicted binding modes that align well with crystallographic data, validating the use of these computational models to explain structure-activity relationships (SAR). researchgate.net Virtual screening campaigns using libraries containing the 1-methanesulfonylpiperidine moiety could, therefore, be employed to discover novel inhibitors against CDKs or other kinases by predicting their binding affinities.
Table 1: Predicted Molecular Interactions from Docking Studies
| Interaction Type | Moiety of 1-Methanesulfonylpiperidine Scaffold | Potential Interacting Residues in Kinase Pocket |
|---|---|---|
| Hydrogen Bond Acceptor | Sulfonyl Group (O=S=O) | Lysine (Lys), Aspartate (Asp) |
| Hydrogen Bond Donor | 3-Amino Group (-NH2) | Aspartate (Asp), Glutamate (Glu), Carbonyl backbones |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. indexcopernicus.com These methods are used to determine optimized molecular geometry, electronic structure, and chemical reactivity descriptors. nih.gov
Detailed Research Findings: For this compound, DFT calculations can provide a detailed understanding of its three-dimensional conformation and the distribution of electron density. indexcopernicus.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. dntb.gov.ua
The analysis of the Molecular Electrostatic Potential (MEP) surface is another valuable output. The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.govdntb.gov.ua In this compound, the oxygen atoms of the sulfonyl group and the nitrogen of the amino group would be identified as nucleophilic sites, prone to interacting with electrophilic parts of a biological target. Conversely, the hydrogen atoms of the amino group would be electrophilic.
Natural Bond Orbital (NBO) analysis can further elucidate hyperconjugative interactions and charge transfer within the molecule, providing a deeper understanding of its electronic stability. dntb.gov.ua These computational insights are fundamental for predicting how the molecule will interact with biological systems and for designing derivatives with improved properties.
Table 2: Parameters from Quantum Chemical Calculations
| Calculation/Analysis | Derived Property | Significance for Drug Design |
|---|---|---|
| Geometric Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D conformation of the molecule. |
| HOMO-LUMO Analysis | Energy gap, orbital shapes | Indicates chemical reactivity and kinetic stability. indexcopernicus.com |
| Molecular Electrostatic Potential (MEP) | Electron density distribution, electrophilic/nucleophilic sites | Predicts sites for intermolecular interactions like hydrogen bonding. nih.gov |
In Silico Prediction and Optimization of ADME/Tox Profiles
The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for toxicity (Tox). researchgate.net In silico models are now routinely used in early-stage drug discovery to predict these properties from a molecule's structure, helping to identify and filter out compounds with unfavorable profiles. nih.govnih.gov
Detailed Research Findings: Various computational tools and web servers, such as SwissADME and pkCSM, employ a range of models to predict ADME/Tox properties. nih.gov For this compound, these models would assess key drug-like properties. For example, its adherence to empirical rules like Lipinski's Rule of Five can be evaluated to predict oral bioavailability. nih.gov
Absorption: Models can predict human intestinal absorption (HIA) and Caco-2 cell permeability. The presence of both hydrogen bond donors (-NH2) and acceptors (O=S=O) along with its molecular weight would be key inputs for these predictions.
Distribution: Predictions for plasma protein binding and blood-brain barrier (BBB) penetration are crucial. The polar sulfonyl group might limit BBB penetration, a factor that can be modulated in subsequent analog design.
Metabolism: The compound's potential to inhibit or be a substrate for major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) can be predicted. nih.gov The piperidine ring and the amino group are potential sites of metabolism.
Toxicity: Various toxicity endpoints, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity, can be computationally estimated.
Early in silico profiling allows for the optimization of the this compound scaffold. If a liability is predicted, such as high hERG inhibition, medicinal chemists can use this information to guide the synthesis of analogs with a reduced risk of cardiotoxicity.
Table 3: In Silico ADME/Tox Prediction Models
| ADME/Tox Parameter | Computational Method/Model | Relevance |
|---|---|---|
| A bsorption (Oral) | Lipinski's Rule of Five, Veber's Rules | Predicts general drug-likeness and oral bioavailability. |
| D istribution (BBB) | QSPR models based on polarity, size | Determines potential for CNS effects. |
| M etabolism (CYP) | Substrate/inhibitor models for CYP isoforms | Predicts drug-drug interaction potential. nih.gov |
| E xcretion | Renal clearance models | Estimates how the compound is cleared from the body. |
| Tox icity (hERG) | Pharmacophore or machine learning models | Assesses risk of cardiac arrhythmia. |
Pharmacophore Modeling for Ligand-Based Drug Design
When the 3D structure of a biological target is unknown, ligand-based drug design methods become paramount. nih.gov Pharmacophore modeling is a cornerstone of this approach, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov
Detailed Research Findings: A pharmacophore model for a series of active compounds containing the this compound scaffold would be constructed by identifying common chemical features and their spatial relationships. nih.gov The key pharmacophoric features of this compound would likely include:
Hydrogen Bond Donor (HBD): The primary amine at the 3-position.
Hydrogen Bond Acceptor (HBA): The two oxygen atoms of the methanesulfonyl group.
Hydrophobic (HY) or Aromatic Ring (AR): The piperidine ring itself can provide hydrophobic interactions.
Positive Ionizable (PI): The primary amine, which would be protonated at physiological pH.
Once a validated pharmacophore model is developed from a set of active molecules, it can be used as a 3D query to screen large chemical databases. nih.gov This process can identify structurally diverse molecules that match the pharmacophore and are therefore predicted to be active, a technique known as scaffold hopping. nih.gov This approach is highly effective for discovering novel chemotypes for a given biological target.
Table 4: Potential Pharmacophoric Features of this compound
| Feature Type | Specific Moiety | Role in Ligand-Target Binding |
|---|---|---|
| Hydrogen Bond Donor | 3-Amino Group (-NH2) | Forms directed hydrogen bonds with acceptor groups on the target. |
| Hydrogen Bond Acceptor | Sulfonyl Oxygens (-SO2-) | Accepts hydrogen bonds from donor groups on the target. |
| Positive Ionizable | Protonated 3-Amino Group (-NH3+) | Can form ionic interactions or salt bridges with negatively charged residues. |
Chemoinformatics and Data Mining Approaches for Analog Discovery
Chemoinformatics combines computational methods with chemical information to support drug discovery. A primary application is the mining of vast chemical databases to identify analogs of a query compound, which can provide valuable SAR insights or starting points for new chemical series.
Detailed Research Findings: To discover analogs of this compound, various chemoinformatic techniques can be employed.
Similarity Searching: This is the most direct method, where databases like ChEMBL, PubChem, or proprietary company libraries are searched for molecules with structural similarity to the query. Similarity can be defined by 2D fingerprints (e.g., Tanimoto coefficient) or 3D shape and electrostatic similarity.
Substructure Searching: This more constrained search identifies all molecules in a database that contain the this compound core, regardless of the substituents. This is useful for exploring the known chemical space around a specific scaffold.
Clustering: When a set of active compounds is identified, clustering algorithms can group them based on structural similarity. This helps in understanding the diversity of the identified hits and can guide the selection of representative compounds for synthesis and testing. nih.gov
Machine Learning and QSAR: By building quantitative structure-activity relationship (QSAR) models from a dataset of known analogs, machine learning algorithms can predict the activity of virtual or yet-to-be-synthesized compounds. mdpi.com This enables the prioritization of analogs that are predicted to have the highest potency or most desirable properties.
These data mining approaches allow researchers to leverage the enormous amount of existing chemical data to rapidly explore the SAR of the this compound scaffold and intelligently design novel analogs with improved biological activity and drug-like properties.
Table 5: Chemoinformatics Approaches for Analog Discovery
| Approach | Description | Application for Analog Discovery |
|---|---|---|
| 2D Similarity Searching | Compares molecular fingerprints based on substructural keys. | Rapidly finds structurally similar compounds in large databases. |
| 3D Shape Similarity | Compares the 3D shape and volume of molecules. | Identifies compounds that are sterically similar, even with different scaffolds. |
| Substructure Searching | Finds all molecules containing a defined core structure. | Explores all known variations of the 1-methanesulfonylpiperidine scaffold. |
| Scaffold Hopping | Uses pharmacophores or other methods to find isofunctional but structurally novel cores. nih.gov | Discovers new and potentially more patentable chemical series with similar activity. |
Future Directions and Emerging Research Avenues for 1 Methanesulfonylpiperidin 3 Ylamine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of complex piperidine (B6355638) derivatives like 1-methanesulfonylpiperidin-3-ylamine often involves multi-step processes. Future research will likely focus on creating more efficient, cost-effective, and environmentally friendly synthetic routes. The development of novel methodologies could include:
Catalytic Asymmetric Synthesis: To control the stereochemistry at the C3 position of the piperidine ring, which is often crucial for biological activity.
Flow Chemistry: For safer, more scalable, and reproducible production, minimizing the use of hazardous reagents and allowing for rapid optimization of reaction conditions.
Biocatalysis: Employing enzymes to perform specific chemical transformations with high selectivity and under mild conditions, reducing the environmental impact of the synthesis.
A key example highlighting the importance of the 1-methanesulfonylpiperidin moiety is in the development of R547, a potent cyclin-dependent kinase (CDK) inhibitor. The synthesis of R547 and its analogs has underscored the need for efficient ways to introduce the substituted piperidine fragment. researchgate.net
Advanced High-Throughput Screening and Biological Target Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against biological targets. chemdiv.comnih.gov For analogs of this compound, future HTS campaigns will be instrumental in identifying new biological targets and expanding the therapeutic potential of this scaffold. Emerging trends in HTS that could be applied include:
Phenotypic Screening: Instead of targeting a single protein, this approach assesses the effect of compounds on whole cells or organisms to identify desired phenotypic changes (e.g., cancer cell death). This can uncover novel mechanisms of action.
High-Content Screening (HCS): This technology combines HTS with automated microscopy to provide detailed information about the subcellular effects of compounds, offering deeper insights into their biological activity. nih.gov
DNA-Encoded Libraries (DELs): This technology allows for the screening of billions of compounds simultaneously, significantly increasing the chemical space that can be explored to find novel hits.
Future screening libraries incorporating diverse this compound analogs could be tested against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. enamine.net The development of robust assays, such as fluorescence polarization-based assays, will be crucial for successful HTS campaigns. dovepress.com
Integration with Proteomics and Metabolomics for Comprehensive Biological Understanding
To gain a more holistic understanding of how this compound analogs exert their effects, future research will need to integrate 'omics' technologies.
Proteomics: This involves the large-scale study of proteins. By treating cells with a compound and analyzing changes in the proteome, researchers can identify the direct targets of the drug, as well as downstream signaling pathways that are affected. This can help in understanding the mechanism of action and potential off-target effects. For instance, proteomic profiling of cancer cells treated with analogs could reveal novel kinase targets or unexpected effects on cellular metabolism.
Metabolomics: This is the study of small molecules (metabolites) within cells, tissues, or organisms. Metabolomic profiling can reveal how a compound alters the metabolic state of a cell, providing insights into its efficacy and potential toxicity.
By combining these approaches with transcriptomic data, a systems biology perspective can be developed. This comprehensive view can aid in the identification of biomarkers for drug response and the elucidation of complex biological responses to treatment with this compound derivatives. mdpi.com
Potential for Clinical Translation and Advanced Preclinical Development of Analogs
The ultimate goal of developing novel therapeutic agents is their successful translation into clinical use. For analogs of this compound, this will involve rigorous preclinical development. A notable example is the CDK inhibitor R547, which incorporates the 1-methanesulfonylpiperidin-4-ylamino moiety. R547 demonstrated significant in vivo efficacy in a human colorectal tumor xenograft model, with up to 95% tumor growth inhibition, and subsequently progressed into Phase I clinical trials for the treatment of cancer. researchgate.net
Future preclinical development of new analogs will focus on:
Optimizing Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles to ensure the drug reaches its target in sufficient concentrations and for an appropriate duration.
In Vivo Efficacy Studies: Testing lead compounds in relevant animal models of disease to demonstrate their therapeutic potential.
Toxicology and Safety Pharmacology: Thoroughly evaluating the safety of drug candidates before they can be tested in humans.
The development of analogs with improved properties will be guided by structure-activity relationship (SAR) studies, similar to those conducted for other piperidine-containing compounds. nih.gov
Exploration of Multifunctional Derivatives and Polypharmacology Approaches
The concept of "one drug, one target" is increasingly being challenged by the understanding that complex diseases like cancer often involve multiple dysregulated pathways. Polypharmacology, the design of single molecules that can modulate multiple targets, is an emerging paradigm in drug discovery.
Future research on this compound could focus on creating multifunctional derivatives that act on several key targets simultaneously. For example, a single molecule could be designed to inhibit both a specific protein kinase and a component of a parallel survival pathway in cancer cells. This could lead to more effective therapies and a reduced likelihood of drug resistance.
The development of such compounds would involve:
Rational Drug Design: Using computational modeling and structural biology to design molecules with the desired multi-target profile.
Fragment-Based Drug Discovery: Combining fragments that bind to different targets into a single, more complex molecule.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Methanesulfonylpiperidin-3-ylamine, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves sulfonylation of piperidin-3-ylamine derivatives. Key steps include:
- Sulfonylation : Reaction of piperidin-3-ylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions at 0–5°C to prevent side reactions .
- Purification : Column chromatography using silica gel and a gradient of ethyl acetate/hexane (1:4 to 1:1) to isolate the product. Yield optimization requires strict control of reaction temperature and stoichiometric ratios .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm the presence of the methanesulfonyl group (δ ~3.0 ppm for S-CH) and piperidine ring protons .
- HPLC-MS : Reverse-phase C18 column with acetonitrile/water (70:30) mobile phase to detect impurities (<0.5% by area) and confirm molecular weight (MW: 178.25 g/mol) .
Q. What are the known biological targets or activities associated with this compound?
- Methodological Answer : Preliminary studies suggest interactions with:
- GPCRs : Potential modulation of serotonin receptors (5-HT) due to structural similarity to arylpiperazine derivatives. Radioligand binding assays are recommended for validation .
- Enzyme Inhibition : In vitro assays indicate weak inhibition of monoamine oxidase-B (IC ~50 μM), requiring further kinetic analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer :
- Systematic Solubility Profiling : Conduct equilibrium solubility studies in DMSO, methanol, and water at 25°C using UV-Vis spectrophotometry (λ = 254 nm). Account for pH-dependent solubility (pKa ~9.2 for the amine group) .
- Data Reconciliation : Compare results with literature using meta-analysis frameworks (e.g., PRISMA guidelines) to identify outliers caused by impurities or measurement variability .
Q. What strategies are effective for optimizing the synthetic yield of this compound while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Apply a factorial design to test variables:
- Temperature (0°C vs. room temperature)
- Base equivalents (1.0–2.5 eq.)
- Reaction time (2–24 hours)
- Byproduct Analysis : Use LC-MS to identify sulfonamide dimerization products and adjust stoichiometry or solvent polarity (e.g., switch to dichloromethane) .
Q. How can computational modeling predict the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation).
- Docking Studies : Simulate binding to hepatic enzymes using AutoDock Vina to identify vulnerable sites (e.g., N-methyl group) .
Q. What experimental approaches address discrepancies between in vitro and in vivo toxicity profiles of this compound?
- Methodological Answer :
- Toxicogenomics : RNA-seq analysis of liver tissue from rodent models to identify differentially expressed genes (e.g., oxidative stress markers).
- Metabolite Identification : LC-HRMS to detect reactive metabolites (e.g., sulfonic acid derivatives) that may explain in vivo hepatotoxicity .
Methodological Considerations for Data Analysis
Q. How should researchers design experiments to distinguish between stereoisomers or conformational isomers of this compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA column with n-hexane/isopropanol (80:20) to resolve enantiomers.
- Dynamic NMR : Monitor ring-flipping dynamics in the piperidine moiety at variable temperatures (e.g., 25–60°C) .
Q. What protocols ensure stability of this compound under long-term storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC.
- Optimal Storage : Store at -20°C in amber vials under argon to prevent oxidation. Aqueous solutions should be buffered at pH 4–6 to avoid amine hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
